molecular formula C14H12N2O B8785707 4-(Benzo[d]oxazol-2-yl)-N-methylaniline CAS No. 88741-37-1

4-(Benzo[d]oxazol-2-yl)-N-methylaniline

Cat. No.: B8785707
CAS No.: 88741-37-1
M. Wt: 224.26 g/mol
InChI Key: KXTAJKGHSMHAJW-UHFFFAOYSA-N
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Description

4-(Benzo[d]oxazol-2-yl)-N-methylaniline ( 88741-37-1) is an organic compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This chemical features a benzoxazole ring system, a structure known for its utility in materials science and as a building block in organic synthesis. The compound is characterized by its SMILES code: CNC1=CC=C(C2=NC3=CC=CC=C3O2)C=C1 . As a derivative of N-Methylaniline, it is essential for researchers to handle this substance with care, adhering to all relevant safety protocols . While specific research applications and mechanisms of action for this exact compound are not detailed in the available literature, its core structure suggests potential as a fluorophore or a synthetic intermediate for more complex molecules. Researchers are encouraged to consult the supplier for detailed technical data and availability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88741-37-1

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(1,3-benzoxazol-2-yl)-N-methylaniline

InChI

InChI=1S/C14H12N2O/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3

InChI Key

KXTAJKGHSMHAJW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies and Derivative Chemistry of 4 Benzo D Oxazol 2 Yl N Methylaniline

Strategic Retrosynthetic Analysis for the Benzoxazole-Aniline Framework

A strategic retrosynthetic analysis of the 4-(Benzo[d]oxazol-2-yl)-N-methylaniline framework identifies the primary disconnection points for its synthesis. The most logical approach involves the disconnection of the C=N bond within the oxazole (B20620) ring, leading to two key precursors: 2-aminophenol (B121084) and a suitable derivative of 4-(methylamino)benzoic acid, such as 4-(methylamino)benzaldehyde (B1624761) or 4-(methylamino)benzoyl chloride. This strategy is the most common and direct route for constructing the 2-arylbenzoxazole core.

An alternative disconnection could target the C-C bond between the benzoxazole (B165842) ring and the N-methylaniline moiety. However, this approach is generally more complex, often requiring organometallic coupling reactions in the later stages of the synthesis. Therefore, the condensation of a 2-aminophenol with a C1-oxidized N-methylaniline derivative remains the most synthetically viable and widely adopted strategy.

Development and Optimization of Synthetic Pathways to this compound

The primary and most extensively developed pathway for the synthesis of this compound is the condensation reaction between 2-aminophenol and a 4-(methylamino)phenyl carbonyl compound. rsc.org This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration/oxidation to yield the aromatic benzoxazole ring.

Key synthetic variations include the choice of the carbonyl component:

From Aldehydes: The reaction of 2-aminophenol with 4-(methylamino)benzaldehyde is a direct method. This condensation is often facilitated by an acid or metal catalyst and may require an oxidant to promote the final aromatization step. rsc.org

From Carboxylic Acids: Utilizing 4-(methylamino)benzoic acid requires a coupling agent or activation to facilitate the initial amide bond formation with 2-aminophenol, followed by a high-temperature, acid-catalyzed cyclization.

From Acyl Chlorides: 4-(methylamino)benzoyl chloride offers a more reactive alternative to the carboxylic acid, readily forming the intermediate amide with 2-aminophenol, which can then be cyclized.

Optimization of these pathways involves fine-tuning reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity while minimizing reaction times.

Catalyst Systems and Reaction Condition Optimization for High-Yield Synthesis

A diverse array of catalyst systems has been developed to improve the efficiency and yield of benzoxazole synthesis, directly applicable to the formation of this compound. The condensation of 2-aminophenol with aldehydes is a benchmark reaction for evaluating these catalysts. nih.govacs.org

Catalyst systems can be broadly categorized as:

Brønsted and Lewis Acids: Simple acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc triflate (Zn(OTf)₂) or samarium triflate (Sm(OTf)₃) are effective in catalyzing the condensation and cyclization steps. ijpbs.comorganic-chemistry.org

Transition Metal Catalysts: Palladium, copper, and iron complexes have been shown to be highly effective. For example, FeCl₃ can catalyze the aerobic oxidation reaction, while palladium complexes supported on polymers offer high efficiency and reusability. rsc.org

Nanocatalysts: Nanoparticles, such as zinc oxide (ZnO), copper ferrite (B1171679), and silver-iron oxide core-shell nanoparticles (Ag@Fe₂O₃), provide high surface area and catalytic activity, often enabling reactions under milder conditions like room temperature. ijpbs.comckthakurcollege.net

Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can serve as both the catalyst and solvent, facilitating high yields under solvent-free conditions, although sometimes requiring elevated temperatures. nih.govacs.org

Optimization studies focus on achieving high yields by adjusting parameters like catalyst loading, reaction temperature, and time. For instance, using a BAIL gel catalyst, the reaction of 2-aminophenol and an aldehyde can achieve a 98% yield at 130 °C in 5 hours under solvent-free conditions. acs.org

Catalyst SystemTypical Reaction ConditionsReported Yields (for analogous reactions)Key Advantages
Brønsted Acidic Ionic Liquid (BAIL) GelSolvent-free, 130 °C, 5 hUp to 98%Reusable, solvent-free. nih.govacs.org
Ag@Fe₂O₃ Core-Shell NanoparticlesRoom temperature, ethanol (B145695)88-97%Magnetically recoverable, mild conditions. ckthakurcollege.net
Samarium Triflate [Sm(OTf)₃]Aqueous medium, mild conditionsGood to excellentReusable, green solvent. ijpbs.comorganic-chemistry.org
Palladium Complexes (EG–G2–Pd)Ethanol, 50 °C, 3 h~88%Low catalyst loading, reusable. rsc.org
[CholineCl][Oxalic Acid] (DES)Microwave irradiation, solvent-freeGood to excellentGreen, easily prepared catalyst. mdpi.com

Late-Stage Functionalization and Modification Methodologies

Late-stage functionalization allows for the chemical modification of the pre-formed this compound scaffold, enabling the synthesis of diverse derivatives. One powerful strategy involves the direct C-H functionalization of the benzoxazole core, although this can be challenging. mdpi.com

A more controlled approach utilizes flow chemistry. nih.gov In this method, a related precursor, such as a 3-halo-N-acyl aniline (B41778), undergoes base-mediated deprotonation and ortho-lithiation. This is followed by an intramolecular cyclization to generate an unstable lithiated benzoxazole intermediate. This reactive species can then be immediately quenched "in-line" with a variety of electrophiles to introduce functionality at specific positions on the benzoxazole ring system. nih.gov This technique offers precise control and minimizes the decomposition of unstable intermediates. nih.gov

For this compound, late-stage modifications could also target the aniline ring through standard electrophilic aromatic substitution reactions, though the directing effects of the amino and benzoxazole groups would need to be considered.

Synthesis of Structurally Related Analogs for Structure-Activity/Property Investigations

The synthesis of structurally related analogs of this compound is crucial for structure-activity relationship (SAR) and structure-property relationship (SPR) studies, particularly in medicinal and materials chemistry. nih.govresearchgate.net These investigations involve systematically modifying different parts of the molecule to observe the effect on its biological activity or physical properties.

Synthetic strategies for creating analog libraries include:

Varying the 2-Aryl Substituent: By starting with 2-aminophenol and reacting it with a diverse library of substituted 4-(methylamino)benzaldehydes or their corresponding carboxylic acids, a range of analogs with different functional groups on the aniline ring can be produced.

Modifying the Benzoxazole Core: Utilizing substituted 2-aminophenols (e.g., with chloro, bromo, nitro, or methoxy (B1213986) groups) in the condensation reaction allows for the introduction of substituents onto the benzo portion of the benzoxazole ring. organic-chemistry.org

Altering the Aniline Nitrogen: The N-methyl group can be replaced with other alkyl or aryl groups by starting with the appropriately N-substituted 4-aminobenzaldehyde (B1209532) derivative.

These systematic modifications have been used to develop benzoxazole derivatives as melatonin (B1676174) receptor agonists and to explore their potential as inhibitors for various enzymes. nih.govresearchgate.net

Modification StrategyStarting MaterialsPurpose of InvestigationReference Example
Substitution on the 2-phenyl ring2-Aminophenol + Substituted BenzaldehydesEvaluate impact on receptor binding or enzyme inhibition.Synthesis of derivatives for SAR as melatonin receptor agonists. nih.gov
Substitution on the benzoxazole ringSubstituted 2-Aminophenols + 4-(Methylamino)benzaldehydeProbe electronic and steric effects on activity.General synthesis tolerates various substituents (Cl, Br, NO₂, OMe). organic-chemistry.org
Modification of linker or coreDifferent heterocyclic cores or linkersExplore bioisosteric replacements and conformational effects.Synthesis of 4-azabenzoxazole analogues as H3 antagonists. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of benzoxazoles, including this compound, has become a significant focus of research. ckthakurcollege.netbohrium.com These approaches aim to reduce the environmental impact of chemical processes.

Key green strategies include:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as imidazolium (B1220033) chlorozincate ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), can be easily recovered (e.g., using a magnet) and reused multiple times with only a slight decrease in catalytic performance. bohrium.comresearchgate.net

Solvent-Free and Alternative Energy Conditions: Many modern syntheses are performed under solvent-free conditions, often enhanced by microwave irradiation or sonication. mdpi.combohrium.comresearchgate.net These methods can dramatically reduce reaction times and eliminate the use of volatile organic solvents.

Benign Solvents and Byproducts: When solvents are necessary, green options like water or ethanol are preferred. rsc.org Many optimized reactions are designed to produce only water as a byproduct, enhancing the atom economy of the process. rsc.orgbohrium.com

Sustainable Catalyst Systems: The use of deep eutectic solvents (DES), such as [CholineCl][oxalic acid], represents another green avenue. These catalysts are often biodegradable, non-toxic, and prepared from inexpensive, readily available starting materials. mdpi.com

These methodologies offer more sustainable and efficient routes to the target compound and its derivatives, aligning with the broader goals of modern chemical synthesis. ckthakurcollege.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Connective and Positional Assignment

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. For a compound like 4-(Benzo[d]oxazol-2-yl)-N-methylaniline, ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify all unique protons. The spectrum would be expected to show distinct signals for the N-methyl group (a singlet, likely in the 2.8-3.0 ppm range), and complex aromatic signals for the protons on both the benzoxazole (B165842) and N-methylaniline rings. The coupling patterns (doublets, triplets, etc.) and integration values of these aromatic signals would be crucial for assigning the specific position of each proton.

¹³C NMR: This would show signals for each unique carbon atom. The N-methyl carbon would appear as a distinct peak in the aliphatic region (around 30-40 ppm). The aromatic region would be more complex, with signals for the carbons of both ring systems. The carbon atom of the C=N bond within the oxazole (B20620) ring would be expected at a significantly downfield shift.

2D NMR (COSY, HSQC, HMBC): These advanced techniques would be used to establish connectivity. COSY (Correlation Spectroscopy) would show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure and confirming the link between the N-methylaniline and benzoxazole moieties.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum would display characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic rings and the methyl group (~3100-2850 cm⁻¹), C=N stretching from the oxazole ring (~1650 cm⁻¹), C=C stretching in the aromatic rings (~1600-1450 cm⁻¹), and C-O and C-N stretching vibrations at lower wavenumbers. For comparison, the parent N-methylaniline shows a characteristic N-H stretching peak around 3411 cm⁻¹, which would be absent in a tertiary amine derivative but relevant for its primary or secondary amine precursors. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals. Studies on related molecules like poly(N-methylaniline) show strong bands related to benzene (B151609) ring stretching around 1620 cm⁻¹.

Advanced Electronic Absorption and Emission Spectroscopic Techniques for Photophysical Process Understanding

These techniques reveal how the molecule interacts with light, which is crucial for applications in materials science and as fluorescent probes.

UV-Visible Absorption Spectroscopy: This method identifies the wavelengths of light the molecule absorbs, corresponding to electronic transitions. Benzoxazole derivatives are known chromophores. The spectrum would likely show strong absorption bands in the UV or near-UV region, corresponding to π-π* transitions within the conjugated aromatic system.

Fluorescence Spectroscopy: If the molecule is fluorescent, this technique measures the light it emits after absorption. Key parameters include the emission maximum, the quantum yield (the efficiency of fluorescence), and the Stokes shift (the difference in energy between the absorption and emission maxima). The emission properties are often highly sensitive to the solvent's polarity.

Mass Spectrometric Methodologies for Molecular Assembly and Fragmentation Pathway Delineation

Mass spectrometry (MS) provides the exact molecular weight and information about the molecule's structure through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition. For C₁₄H₁₂N₂O, the expected exact mass would be determined to several decimal places, confirming the molecular formula with high confidence.

Fragmentation Analysis: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule is broken into smaller, charged fragments. Analyzing the masses of these fragments helps to deduce the structure. For this compound, expected fragmentation might involve the cleavage of the bond between the two ring systems or the loss of the methyl group.

Chiroptical Spectroscopy for Stereochemical Insights (if applicable)

This category of techniques, including Circular Dichroism (CD), is used to study chiral molecules (molecules that are non-superimposable on their mirror image). Since this compound is an achiral molecule, it would not exhibit a signal in chiroptical spectroscopy. This section is therefore not applicable.

Theoretical and Computational Investigations of 4 Benzo D Oxazol 2 Yl N Methylaniline and Its Derivatives

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline. These methods are used to determine its electronic structure and derive various reactivity descriptors that predict its chemical behavior. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For derivatives of this compound, the HOMO-LUMO gap can be tuned by adding different functional groups, which alters the electronic properties and potential for applications such as nonlinear optics (NLO). researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-(I+A)/2).

These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a high chemical hardness indicates high stability and low reactivity.

Table 1: Representative Reactivity Descriptors from Quantum Chemical Calculations Note: The following data is illustrative for a benzoxazole (B165842) derivative and may not represent this compound exactly. Values are typically calculated in electron volts (eV).

DescriptorSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--5.87
LUMO EnergyELUMO--1.98
Energy GapΔEELUMO - EHOMO3.89
Ionization PotentialI-EHOMO5.87
Electron AffinityA-ELUMO1.98
Chemical Hardnessη(I - A) / 21.945
Electrophilicity Indexωμ² / (2η)3.78

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netnih.gov These theoretically optimized parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net

Once the geometry is optimized, DFT can be used to calculate vibrational frequencies. The theoretical vibrational spectra (e.g., IR and Raman) can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.net

Furthermore, DFT is employed to explore the potential energy surface of the molecule. By systematically changing a specific dihedral angle (the angle between two planes) and calculating the energy at each step, a rotational energy profile can be constructed. researchgate.net This analysis helps to identify the most stable conformation (the global minimum on the energy profile) and determine the energy barriers for rotation around specific bonds, revealing the molecule's conformational flexibility. plu.mx

Table 2: Selected Optimized Geometrical Parameters (Illustrative) Note: This table provides example data for a related benzimidazole (B57391) derivative, demonstrating the type of information obtained from DFT calculations.

ParameterBond/AngleCalculated Value (B3LYP/6-31G(d))Experimental Value (X-ray)
Bond Lengths (Å)
C1-N11.3851.381
C7-O11.3721.368
Bond Angles (°)
C2-N1-C1124.5124.1
C8-C7-O1109.8110.2
Dihedral Angles (°)
N1-C8-C9-C10-178.5-179.1

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While quantum chemical methods provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the different shapes the molecule can adopt and the relative stabilities of these conformations. researchgate.net This is particularly useful for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.gov

MD simulations are also crucial for studying the effects of solvents on molecular behavior. The interactions between a solute molecule and solvent molecules can significantly influence its conformation and properties. To model these effects computationally, implicit solvent models like the Polarizable Continuum Model (PCM) or the Onsager model can be combined with DFT calculations. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to examine the energetic behavior of the molecule in different solvent environments. plu.mx

Frontier Molecular Orbital (FMO) Theory for Mechanistic Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity and mechanisms of chemical reactions. wikipedia.org The theory focuses on the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). libretexts.org A smaller energy gap between the HOMO of the donor and the LUMO of the acceptor facilitates electron transfer and indicates a more favorable interaction, leading to a faster reaction. scribd.com

In the context of this compound, FMO analysis can be used to predict its reactivity towards different reagents. The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. For example, atoms with large coefficients in the HOMO are likely to be the sites of electrophilic attack, while atoms with large coefficients in the LUMO are susceptible to nucleophilic attack. This information is invaluable for predicting reaction outcomes and designing synthetic pathways. researchgate.net

In Silico Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comscience.gov This method is extensively used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target and to understand the key interactions that stabilize the ligand-receptor complex. ulster.ac.uk

For this compound or its derivatives, docking simulations can predict how the molecule might bind to the active site of an enzyme or a receptor. nih.govnih.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. mdpi.com

The results of a docking study can reveal:

The most likely binding mode of the ligand.

The specific amino acid residues in the receptor that interact with the ligand.

The types of interactions involved, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking.

This information is critical for understanding the mechanism of action of a potential drug molecule and for guiding the design of new derivatives with improved binding affinity and selectivity. nih.gov

Mechanistic Studies of Biological and Biochemical Interactions Focus on Molecular Mechanisms

In Vitro Studies of Molecular Recognition and Target Binding Mechanisms

While direct molecular recognition studies on 4-(Benzo[d]oxazol-2-yl)-N-methylaniline are not extensively detailed in the available literature, research on the parent compound, 4-(Benzo[d]oxazol-2-yl)aniline, provides foundational insights. This parent compound has demonstrated potent antitumor activity against mammary carcinoma cell lines, specifically MCF-7 and MDA-468 medchemexpress.comglpbio.commedchemexpress.com. The inhibitory activity suggests a specific molecular interaction within these cancer cells, though the precise binding target has not been definitively identified in the provided sources.

Broader studies on benzoxazole (B165842) derivatives suggest potential molecular targets. One area of investigation has been their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key component in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth tandfonline.comnih.govtandfonline.com. Molecular docking studies of some benzoxazole derivatives have shown interactions with key amino acid residues in the VEGFR-2 binding site, such as Cys919 and Asp1046 tandfonline.com. This suggests that the benzoxazole scaffold can serve as a pharmacophore for VEGFR-2 inhibition. The N-methyl group in this compound could potentially influence the binding affinity and selectivity towards such targets.

Another potential target for benzoxazole derivatives is DNA gyrase, an essential bacterial enzyme nih.gov. Molecular docking studies have indicated that these compounds can bind to the ATP-binding site of DNA gyrase, suggesting a mechanism for their antibacterial activity.

Compound Cell Line Observed In Vitro Activity Potential Molecular Target
4-(Benzo[d]oxazol-2-yl)anilineMCF-7, MDA-468Antitumor activity medchemexpress.comglpbio.commedchemexpress.comNot specified
Benzoxazole derivatives-Anti-proliferative activityVEGFR-2 tandfonline.comnih.govtandfonline.com
Benzoxazole derivatives-Antibacterial activityDNA gyrase nih.gov

Elucidation of Enzyme Inhibition/Activation Mechanisms at the Molecular Level

The benzoxazole core is a recurring motif in various enzyme inhibitors. Research on related compounds indicates that this compound could function as an inhibitor of several enzyme classes.

Kinase Inhibition: As mentioned, derivatives of benzoxazole have been identified as potential inhibitors of VEGFR-2, a receptor tyrosine kinase tandfonline.comnih.govtandfonline.com. Inhibition of this kinase blocks the downstream signaling pathways that lead to cell proliferation and angiogenesis. The mechanism of inhibition is often competitive, with the compound binding to the ATP-binding pocket of the kinase domain.

Other Enzyme Inhibition:

Monoamine Oxidase (MAO): Certain oxazole (B20620) derivatives have been shown to inhibit monoamine oxidase A and B, with some selectivity for MAO-B researchgate.net. Molecular docking studies suggest that the inhibitor binds within the substrate cavity of the enzyme researchgate.net.

Acetylcholinesterase (AChE): Oxazolone derivatives have been found to reversibly inhibit human acetylcholinesterase, an enzyme critical for nerve impulse transmission nih.gov.

Peroxisome Proliferator-Activated Receptors (PPARs): Benzoxazole-based compounds have been synthesized and evaluated as dual antagonists for PPARα and PPARγ nih.gov.

The specific inhibitory profile and mechanism of this compound would depend on its unique structural features and how they interact with the active site or allosteric sites of these enzymes.

Enzyme Target Inhibitor Class Mechanism of Inhibition
VEGFR-2Benzoxazole derivativesATP-competitive inhibition tandfonline.comnih.govtandfonline.com
DNA GyraseBenzoxazole derivativesATP-competitive inhibition nih.gov
Monoamine Oxidase B4-(2-Methyloxazol-4-yl)benzenesulfonamideBinding to the substrate cavity researchgate.net
Acetylcholinesterase4-Benzylidene Oxazolone derivativesReversible inhibition nih.gov
PPARα/γBenzoxazole-based amides and sulfonamidesAntagonism nih.gov

Cellular Pathway Modulation Investigations (excluding clinical data)

In vitro studies on benzoxazole derivatives point towards their ability to modulate key cellular pathways, particularly in the context of cancer.

By inhibiting VEGFR-2, benzoxazole compounds can disrupt the VEGF signaling pathway, which is a critical regulator of angiogenesis tandfonline.comnih.gov. This disruption can lead to a decrease in the proliferation and migration of endothelial cells, ultimately inhibiting the formation of new blood vessels that tumors need to grow.

Furthermore, the anti-proliferative effects of some benzoxazole derivatives have been linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain benzoxazole derivatives have been shown to cause cell cycle arrest at the Pre-G1 and G1 phases in HepG2 cells and to induce apoptosis by increasing the levels of caspase-3 and Bax, while decreasing the level of Bcl-2 tandfonline.com.

Studies on benzimidazole (B57391) derivatives, which are structurally similar to benzoxazoles, have shown that they can inhibit the V600E mutated BRAF kinase, a key component of the MAPK/ERK signaling pathway that is often dysregulated in cancer nih.gov. This suggests that benzoxazole-containing compounds might also have the potential to modulate this pathway.

Structure-Mechanism Relationships for Biological Activity

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and its appended phenyl rings.

Substituents on the Benzoxazole Core: Studies have shown that substitutions at the 2- and 5-positions of the benzoxazole ring are crucial for antimicrobial activity mdpi.comnih.gov. These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions with its biological target mdpi.com.

Substituents on the Phenyl Ring: In the context of VEGFR-2 inhibition, the substituents on the N-phenyl ring play a vital role. The introduction of hydroxyl or methoxy (B1213986) groups has been shown to enhance potency tandfonline.com.

These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective benzoxazole-based therapeutic agents.

Probing Subcellular Localization and Uptake Mechanisms In Vitro

The cellular uptake and subcellular distribution of a compound are critical determinants of its biological activity. While specific studies on this compound are not available, general mechanisms of cellular uptake for small molecules include passive diffusion, facilitated diffusion, and active transport. For some molecules, endocytic pathways such as macropinocytosis, clathrin-mediated endocytosis, or caveolin-dependent endocytosis are involved nih.gov.

Methods to study cellular uptake in vitro include incubating cells with the compound and then quantifying its intracellular concentration using techniques like high-performance liquid chromatography (HPLC) after cell lysis nih.gov. Fluorescence microscopy can be used to visualize the subcellular localization of fluorescent compounds or those labeled with a fluorescent tag.

Exploration of Advanced Materials and Functional Applications

Design Principles for 4-(Benzo[d]oxazol-2-yl)-N-methylaniline-Based Fluorescent Probes and Dyes

The design of fluorescent probes and dyes based on the this compound framework leverages several key photophysical principles to achieve high sensitivity and selectivity. A typical fluorescent probe consists of a fluorophore (the signaling unit), a recognition site (the binding unit), and a mechanism to translate the binding event into a change in fluorescence. researchgate.netmdpi.com For benzoxazole-based systems, the core structure often serves as the fluorophore.

The primary design strategies include:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition unit can quench the fluorescence of the benzoxazole (B165842) fluorophore in the unbound state. Upon binding a target analyte, the electron transfer process is disrupted, leading to a "turn-on" fluorescence response. This mechanism is highly effective for detecting specific ions or molecules.

Chelation-Enhanced Fluorescence (CHEF): This principle is particularly relevant for detecting metal ions. A ligand or binding unit attached to the benzoxazole core may have low fluorescence. When it coordinates with a metal ion, a rigid, stable chelate complex forms. mdpi.com This increased rigidity restricts non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield. mdpi.com

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of this compound is central to the ICT mechanism. The excited state of the molecule has a different charge distribution than the ground state. The energy of the ICT state, and thus the emission wavelength, is highly sensitive to the local environment's polarity. This property can be exploited to create solvatochromic dyes that change color in different solvents or to design probes where analyte binding alters the electronic properties and shifts the emission spectrum. The formation of a twisted intramolecular charge transfer (TICT) state can also be observed, often resulting in a large Stokes shift. nih.gov

A successful probe design requires balancing the electronic properties of the benzoxazole acceptor with the donor strength of the N-methylaniline group and the binding properties of the recognition site. The goal is to maximize the change in the fluorescence signal (intensity, wavelength, or lifetime) upon interaction with the target analyte.

Optoelectronic Device Integration: Principles and Performance (e.g., OLEDs, Sensors)

The integration of benzoxazole derivatives into optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and sensors is driven by their tunable electronic and light-emitting properties. researchgate.net The donor-acceptor (D-A) or "push-pull" architecture inherent in molecules like this compound is a key strategy for developing high-performance organic semiconductors. researchgate.net

In the context of OLEDs , benzoxazole derivatives can function as emissive materials or hosts for other dopants. The principle behind their operation involves the injection of electrons and holes from the cathode and anode, respectively. These charge carriers migrate through organic layers and recombine in the emissive layer to form excitons, which then radiatively decay to produce light. The performance of the device depends critically on the energy levels (HOMO and LUMO) of the materials used. The D-A structure of benzoxazole derivatives allows for the tuning of the energy gap, which in turn controls the color of the emitted light. researchgate.net By modifying the donor and acceptor moieties, the emission can be shifted across the visible spectrum.

For sensors , the principles often overlap with those of fluorescent probes but are integrated into a solid-state device. For instance, a thin film of a benzoxazole derivative can be incorporated into a field-effect transistor. researchgate.net When the material interacts with a target analyte, its electronic properties (e.g., charge carrier mobility) may change, leading to a measurable change in the transistor's current. This allows for the creation of highly sensitive chemical sensors. The high thermal stability and solubility of many benzoxazole compounds are advantageous for their processing and integration into such devices. researchgate.net

Photovoltaic Applications: Exciton (B1674681) Dynamics and Charge Transfer Mechanisms

In photovoltaic applications, the goal is to efficiently convert light into electricity. Materials based on benzoxazole derivatives are explored for their potential as components in organic solar cells, typically as either the donor or acceptor material in a bulk heterojunction (BHJ) architecture. The fundamental process involves several steps:

Light Absorption: The material absorbs a photon, creating an exciton (a bound electron-hole pair). Diketopyrrolopyrrole (DPP) molecules functionalized with benzoxazole have demonstrated broad absorption properties. cuni.cz

Exciton Diffusion: The exciton migrates through the material to a donor-acceptor interface.

Charge Separation: At the interface, the exciton dissociates into a free electron and a free hole. The efficiency of this step is governed by the relative energy levels of the donor and acceptor materials.

Charge Transport: Electrons and holes travel through the acceptor and donor materials, respectively, to be collected at the electrodes.

The intramolecular charge transfer (ICT) characteristic of the D-A structure in benzoxazole derivatives is crucial for these processes. cuni.cz Upon photoexcitation, an electron is promoted from the donor part (e.g., N-methylaniline) to the acceptor part (benzoxazole), creating a charge-separated excited state. The dynamics of this process, including structural and vibronic relaxation, occur on an ultrafast timescale, often within picoseconds. cuni.cz The efficiency of charge separation and the prevention of charge recombination are key challenges. Research focuses on understanding how molecular structure affects the excited state lifetime, the energy levels, and the potential for non-radiative decay pathways, which can compete with the desired charge separation process. cuni.cz

Development of Novel Catalytic Systems Incorporating Benzoxazole Moieties

The benzoxazole moiety is not only a component of functional materials but also a target for advanced catalytic synthesis and can be part of the catalytic system itself. There is a strong demand for efficient and environmentally friendly catalysts for the synthesis of benzoxazoles and related heterocycles. ijpbs.com

Several catalytic approaches have been developed:

Homogeneous Catalysis: Transition metals like copper and palladium are often used. For example, CuCl and CuCl₂ have been shown to catalyze the C-H amination of benzoxazoles. researchgate.net Visible-light-mediated catalysis using eosin (B541160) Y provides a green and environmentally benign route to substituted benzoxazole-2-amines. researchgate.net

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts are being developed. A Brønsted acidic ionic liquid (BAIL) gel has been used as a highly efficient, recyclable heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. acs.orgnih.gov This method offers high yields and simple work-up procedures. acs.orgnih.gov Nanostructured iron(III)-porphyrin complexes have also been employed to catalyze the formation of benzoxazole derivatives at room temperature. researchgate.net

In some cases, the benzoxazole derivative itself can act as a ligand for a metal center, forming a catalytically active complex. The nitrogen atom in the oxazole (B20620) ring and other potential coordination sites can bind to a metal, influencing its electronic properties and reactivity. The development of these systems focuses on achieving high yields, selectivity, and catalyst recyclability, which are crucial for industrial applications. acs.orgnih.gov

Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis

Catalyst TypeExample CatalystKey FeaturesReference
HomogeneousEosin Y (Photocatalyst)Visible light-mediated, green chemistry approach, mild reaction conditions. researchgate.net
HeterogeneousBrønsted Acidic Ionic Liquid (BAIL) GelSolvent-free, high yields, easily recovered and reused. acs.orgnih.gov
Heterogeneous (Nanocatalyst)Iron(III)-Porphyrin ComplexOperates at room temperature under air, eco-friendly. researchgate.net
HomogeneousCuCl / CuCl₂Additive-free C-H amination, accelerated by microwave irradiation. researchgate.net

Sensing Platforms: Molecular Recognition and Signal Transduction Mechanisms

Sensing platforms based on benzoxazole derivatives are designed for the selective detection of various analytes, including metal ions and biomolecules. mdpi.comnih.gov The core of such a platform is a molecule that combines a recognition unit (receptor) with a signaling unit (transducer), where the benzoxazole core often plays the role of the transducer.

Molecular Recognition is the specific binding of the sensor molecule to the target analyte. This is achieved through non-covalent interactions such as:

Coordination Bonds: Polyamine chains or crown ethers incorporated into a benzoxazole-containing macrocycle can selectively bind specific metal ions like Zn²⁺ and Cd²⁺. mdpi.com

Hydrogen Bonding: This is a crucial force in the recognition of biological molecules like carbohydrates. researchgate.net Chiral sensors can distinguish between enantiomers of a sugar through distinct hydrogen bonding interactions. nih.gov

Host-Guest Chemistry: The sensor molecule can have a pre-organized cavity that is complementary in size, shape, and chemical nature to the target analyte. researchgate.net

Signal Transduction is the process of converting the binding event into an observable signal. For this compound-based sensors, this is typically a change in fluorescence. acs.org The mechanisms include:

Fluorescence "Turn-On/Off": As described previously, PET and CHEF mechanisms can cause a dramatic increase or decrease in fluorescence intensity upon analyte binding. mdpi.com For example, a benzoxazole-based macrocycle can detect Zn²⁺ and Cd²⁺ through a CHEF effect, while paramagnetic ions like Cu²⁺ quench the fluorescence. mdpi.com

Ratiometric Sensing: In this more advanced approach, analyte binding causes a shift in the emission wavelength. By measuring the ratio of fluorescence intensities at two different wavelengths, a more robust and reliable measurement can be obtained, as it is less susceptible to fluctuations in probe concentration or excitation intensity.

Enantioselective Recognition: Chiral sensors based on oxazoline-benzothiazole structures have demonstrated the ability to distinguish between enantiomeric pairs of carbohydrates. nih.govacs.org The differential interaction of the sensor with each enantiomer leads to a measurably different fluorescence response, allowing for enantioselective sensing. nih.gov

Nonlinear Optical (NLO) Properties: Theoretical and Experimental Investigations

Materials with strong nonlinear optical (NLO) properties are in demand for applications in photonics, optical communications, and data storage. The D-π-A design, where a π-conjugated bridge separates an electron donor (D) from an electron acceptor (A), is a cornerstone for creating molecules with large second- and third-order NLO responses. researchgate.net this compound fits this profile, with the N-methylaniline group as the donor and the benzoxazole moiety as the acceptor.

Theoretical Investigations: Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to predict and understand the NLO properties of these molecules. researchgate.netrsc.org These calculations can determine key parameters:

Polarizability (α): A measure of how easily the electron cloud of a molecule is distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response (e.g., second-harmonic generation, SHG). A large β value is a primary indicator of a promising second-order NLO material. utp.edu.co

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Theoretical studies show that connecting strong donors and acceptors through a π-system decreases the energy gap between the HOMO and LUMO, which generally enhances the hyperpolarizability. researchgate.net

Experimental Investigations: The Z-scan technique is a common experimental method to measure third-order NLO properties. researchgate.net It involves passing a focused laser beam through the material and measuring the change in transmittance as the sample is moved along the beam's axis. This allows for the determination of the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). utp.edu.co For second-order NLO properties, the Maker fringes method is often used on oriented polymer films to evaluate SHG efficiency. mdpi.comnih.gov

Studies on related D-π-A systems incorporating benzoxazole have shown significant NLO responses. For instance, coumarin-benzoxazole derivatives have been reported with large second-order hyperpolarizability (β) values on the order of 7.12 × 10⁻³⁰ esu and third-order nonlinear absorptive coefficients up to 50.64 × 10⁻¹³ esu. researchgate.net These results highlight the potential of benzoxazole-based D-A compounds like this compound as promising materials for NLO applications. researchgate.net

Table 2: Key Parameters in NLO Investigations

ParameterSymbolSignificanceTypical Investigation Method
First HyperpolarizabilityβDetermines the magnitude of the second-order NLO response (e.g., SHG).DFT/TD-DFT Calculations
Second HyperpolarizabilityγDetermines the magnitude of the third-order NLO response.DFT/TD-DFT Calculations
Nonlinear Absorption Coefficientβ (or α₂)Characterizes two-photon absorption and other nonlinear absorption processes.Z-scan Technique
Nonlinear Refractive Indexn₂Describes the change in the material's refractive index with light intensity.Z-scan Technique
Second-Order NLO Susceptibilityχ⁽²⁾Macroscopic measure of the second-order NLO response of a bulk material.Maker Fringes (SHG)

Future Perspectives and Interdisciplinary Research Opportunities

Emerging Synthetic Strategies for Analog Development

The synthesis of benzoxazole (B165842) derivatives is a mature field, yet it is continually evolving with a focus on efficiency, sustainability, and diversity. nih.govresearchgate.net Traditional methods often involve the condensation of 2-aminophenols with various carbonyl compounds. nih.govacs.org However, recent advancements are paving the way for more sophisticated and environmentally friendly approaches to create analogs of 4-(Benzo[d]oxazol-2-yl)-N-methylaniline.

Modern synthetic methodologies emphasize the use of novel catalysts, including nanocatalysts, metal catalysts, and ionic liquids, to improve reaction conditions and yields. researchgate.netrsc.org Green chemistry principles are increasingly being applied, utilizing techniques like solvent-free reactions under ultrasound irradiation to minimize environmental impact. nih.gov One-pot synthetic approaches are also gaining traction, streamlining the process of creating complex benzoxazole structures. ijpbs.com

Key emerging strategies include:

Catalyst Innovation : The use of heterogeneous catalysts, such as magnetic nanoparticles functionalized with ionic liquids (LAIL@MNP), allows for easy separation and reuse, contributing to greener processes. nih.gov Copper and palladium-catalyzed reactions have also proven effective for intramolecular C-O and C-S bond formations, expanding the toolkit for creating diverse benzoxazole and benzothiazole (B30560) analogs. nih.govorganic-chemistry.orgmdpi.com

Acceptorless Dehydrogenative Coupling (ADC) : Ruthenium-catalyzed ADC reactions offer a direct way to synthesize 2-arylbenzoxazoles from primary alcohols and 2-aminophenols, avoiding pre-functionalization steps. ijpbs.com

C-H Activation : Direct C-H activation and arylation reactions represent a powerful strategy for modifying the benzoxazole core and introducing functional diversity. nih.gov

Multi-component Reactions : One-pot, multi-component reactions are being developed to assemble complex benzoxazole hybrids, such as those linked to 1,2,3-triazoles, in high yields. nih.gov

These advanced synthetic methods are crucial for generating libraries of this compound analogs, enabling comprehensive structure-activity relationship (SAR) studies and the fine-tuning of properties for specific applications. chemistryjournal.net

Table 1: Comparison of Modern Synthetic Strategies for Benzoxazole Derivatives

Synthetic Strategy Key Features Catalyst/Reagents Advantages Reference
Ultrasound-Assisted Green Synthesis Condensation/cyclization of 2-aminophenols and aldehydes. LAIL@MNP (Lewis acidic ionic liquid-functionalized magnetic nanoparticles) Solvent-free, reusable catalyst, moderate to good yields. nih.gov
Acceptorless Dehydrogenative Coupling Reaction of 2-aminophenols with primary alcohols. Ruthenium complexes Atom-economical, avoids pre-functionalization. ijpbs.com
Copper-Catalyzed Cyclization Intramolecular O-arylation of N-(2-halophenyl)benzamides. Copper(II) ferrite (B1171679) nanoparticles, CuI/1,10-phenanthroline Recyclable catalyst, general method for benzoxazoles and benzothiazoles. nih.govorganic-chemistry.org
Photoredox Catalysis Reaction of benzoxazoles with α-ketoic acids. Photoredox catalysts Mild reaction conditions, synthesis of 2-aryl benzoxazoles. acs.org
Azide–Isocyanide Cross-Coupling Catalyzed reaction to form carbodiimides, followed by cyclization. Mesoionic singlet carbene palladium complexes Access to diverse heteroannular benzoxazole and benzimidazole (B57391) scaffolds. acs.org

Advancements in Computational Modeling for Predictive Design and Discovery

Computational chemistry has become an indispensable tool in the rational design and discovery of novel benzoxazole derivatives. ijpsdronline.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations provide deep insights into the interactions between molecules and their biological targets, accelerating the development of new compounds with desired properties. ijpsdronline.comnih.govrsc.org

QSAR studies establish mathematical relationships between the chemical structure of benzoxazole derivatives and their biological activities. ijpsdronline.com Both 2D- and 3D-QSAR models are developed to predict the activity of newly designed compounds prior to their synthesis, saving significant time and resources. ijpsdronline.comijpsdronline.comtandfonline.com These models help identify key molecular descriptors—numerical representations of a molecule's properties—that correlate with biological efficacy. nih.gov

Molecular docking simulates the binding of a ligand (e.g., a benzoxazole derivative) to the active site of a receptor, typically a protein. ijpsdronline.combiotech-asia.org This method predicts the preferred binding orientation and affinity, helping to elucidate the mechanism of action. rsc.orgnih.gov For instance, docking studies have been used to understand how benzoxazole derivatives inhibit enzymes like DNA gyrase or cyclooxygenase-2 (COX-2). tandfonline.comnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing its stability and the nature of the interactions. nih.govrsc.org These simulations complement docking studies by confirming the stability of predicted binding modes and providing a more realistic representation of the biological environment. researchgate.net

These computational approaches are often used in concert to create a robust in-silico workflow for drug discovery. nih.gov They allow researchers to screen large virtual libraries of compounds, prioritize candidates for synthesis, and optimize lead compounds by suggesting specific structural modifications to enhance activity and selectivity. ijpsdronline.comrsc.org

Table 2: Key Computational Techniques in Benzoxazole Research

Technique Application Key Insights Reference
2D-QSAR Correlates 2D structural properties with biological activity. Identifies key physicochemical properties (e.g., lipophilicity, electronic effects) influencing activity. ijpsdronline.comijpsdronline.com
3D-QSAR (CoMFA/CoMSIA) Relates 3D molecular fields (steric, electrostatic) to activity. Generates contour maps to visualize favorable and unfavorable regions for substitution, guiding lead optimization. nih.govtandfonline.com
Molecular Docking Predicts binding mode and affinity of a ligand within a receptor's active site. Elucidates potential mechanisms of action, identifies key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). rsc.orgbiotech-asia.orgnih.gov
Molecular Dynamics (MD) Simulation Simulates the movement of atoms in a ligand-receptor complex over time. Assesses the stability of the binding pose, calculates binding free energies, provides a dynamic understanding of interactions. nih.govresearchgate.net

Exploration of Novel Mechanistic Pathways in Chemical Biology

Benzoxazole derivatives, including this compound, are not only valuable as therapeutic agents but also as chemical probes to explore complex biological processes. periodikos.com.brperiodikos.com.br Their unique photophysical properties and ability to interact with biomolecules make them excellent tools for elucidating novel mechanistic pathways. periodikos.com.brglobalresearchonline.net

A significant area of exploration is their use as fluorescent probes. periodikos.com.brperiodikos.com.br Certain benzoxazoles exhibit fluorescence that is sensitive to their local environment, a property that can be harnessed to study biomolecular interactions. periodikos.com.br For example, benzoxazole derivatives have shown potential as fluorescent DNA probes, where their fluorescence emission is enhanced upon binding to DNA, often through intercalation. periodikos.com.brperiodikos.com.br This allows for the visualization and study of nucleic acid structures and interactions. Some derivatives also function as sensors for specific ions like zinc, exhibiting changes in their fluorescence properties upon binding. acs.org

Furthermore, the study of how benzoxazole derivatives exert their biological effects, such as anticancer or antimicrobial activity, can reveal new information about cellular pathways. researchgate.netnih.gov By identifying the specific molecular targets of these compounds, researchers can uncover previously unknown roles of proteins or pathways in disease. researchgate.net For instance, identifying the target of a novel benzoxazole-based anticancer agent could highlight a new vulnerability in cancer cells that could be exploited for therapeutic purposes. nih.gov The investigation into the structure-activity relationships of these compounds is a critical aspect of this research, helping to systematically map how molecular modifications affect biological function. chemistryjournal.net

Development of Multi-responsive Functional Materials

The rigid, planar structure and aromatic nature of the benzoxazole core make it an excellent building block for high-performance polymers and functional materials. titech.ac.jpacs.org Research is increasingly focused on developing materials based on this compound and its analogs that can respond to external stimuli such as heat, light, or chemical changes.

Polyimides and poly(benzoxazole imide)s (PBOPIs) containing benzoxazole units are known for their exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties. titech.ac.jprsc.orgrsc.org By incorporating different isomeric diamines or dianhydrides, researchers can fine-tune these properties to create materials suitable for demanding applications in electronics and aerospace. titech.ac.jprsc.org The introduction of benzoxazole moieties can enhance the regularity of interchain packing, leading to higher tensile strength and modulus. rsc.org

A novel and promising route involves the use of "smart" benzoxazine (B1645224) resins as precursors to produce cross-linked polybenzoxazoles. acs.org This method avoids the harsh conditions typically required for polybenzoxazole synthesis and allows for the creation of thermoset polymers with outstanding thermal stability and flame-retardant properties. acs.org The molecular design flexibility of this approach opens up possibilities for creating a new class of advanced materials.

The photophysical properties of benzoxazoles are also being exploited in materials science. Chromophores containing the 2-(2′-hydroxyphenyl)benzoxazole (HPBO) moiety can exhibit unique responses to ions, leading to applications as chemical sensors embedded within a material matrix. acs.org Future research will likely focus on integrating multiple responsive elements into a single material, creating multi-functional systems that can sense, actuate, and adapt to their environment.

Synergistic Approaches in High-Throughput Screening and Mechanistic Elucidation

The discovery of novel bioactive benzoxazole derivatives is greatly accelerated by the integration of high-throughput screening (HTS) with detailed mechanistic studies. nih.gov This synergistic approach allows for the rapid identification of promising "hit" compounds from large chemical libraries, followed by a focused effort to understand how they work, ultimately leading to more efficient lead optimization. researchgate.net

HTS enables the automated testing of thousands of compounds against a specific biological target or cellular process. stanford.edunih.gov Large, diverse compound libraries, which often contain benzoxazole scaffolds, are screened to identify molecules that exhibit a desired activity, such as inhibiting a particular enzyme or killing cancer cells. nih.govstanford.edu

Once hits are identified, a battery of secondary assays and mechanistic studies are employed to validate the initial findings and elucidate the mechanism of action. This is where the synergy becomes critical. Computational methods, as described in section 7.2, can be used to predict the binding mode of the HTS hits and prioritize them for further study. nih.gov Biophysical and biochemical techniques are then used to confirm target engagement and determine the functional consequences of the compound's interaction with its target.

For example, a compound identified in an HTS campaign against a bacterial pathogen could be subjected to molecular docking studies to predict its target. nih.gov Subsequently, enzymatic assays and genetic studies could be used to confirm that the compound inhibits the predicted target (e.g., DNA gyrase) and that this inhibition is responsible for the observed antibacterial activity. This combination of large-scale screening and in-depth mechanistic work ensures that the drug discovery pipeline is populated with well-characterized compounds that have a higher probability of success in later stages of development. nih.gov

Challenges and Prospects in Interdisciplinary Research on Benzoxazole Derivatives

Despite the immense potential of benzoxazole derivatives, several challenges remain that require a concerted, interdisciplinary approach to overcome. chemistryjournal.netvetmil.com.br The continued success in this field hinges on the collaboration between synthetic chemists, computational scientists, biologists, and materials scientists. chemistryjournal.net

Challenges:

Synthesis and Scalability: While many novel synthetic methods are being developed, ensuring they are scalable, cost-effective, and environmentally sustainable for large-scale production remains a challenge.

Biological Complexity: Understanding the complete biological profile of a compound, including off-target effects and potential toxicity, is a complex and resource-intensive process. Further in vivo and clinical studies are often warranted for promising derivatives. researchgate.net

Resistance Mechanisms: In the context of antimicrobial and anticancer agents, the emergence of drug resistance is a constant threat that requires the continuous development of new compounds with novel mechanisms of action.

Material Processing: For high-performance polymers, translating excellent intrinsic properties into usable, processable materials for real-world applications can be difficult due to factors like poor solubility or high processing temperatures. acs.org

Prospects:

Therapeutic Innovation: The benzoxazole scaffold is a proven platform for drug discovery. researchgate.netnih.gov Future research is expected to yield new treatments for a wide range of diseases, from cancer to infectious diseases and neurological disorders. nih.gov

Advanced Materials: The development of benzoxazole-based polymers and composites holds promise for next-generation electronics, aerospace components, and smart materials with sensing and responsive capabilities. acs.org

Agrochemicals: There is growing interest in the application of benzoxazole derivatives in agriculture as novel herbicides, insecticides, and fungicides. mdpi.com

Chemical Biology: As fluorescent probes and molecular tools, benzoxazoles will continue to help unravel the complexities of biological systems. periodikos.com.brperiodikos.com.br

The future of research on this compound and related compounds is bright. By fostering interdisciplinary collaboration and embracing new technologies, the scientific community can overcome the existing challenges and fully unlock the vast potential of this versatile chemical scaffold. chemistryjournal.net

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(Benzo[d]oxazol-2-yl)-N-methylaniline, and how can intermediates be characterized?

A1. Synthesis typically involves coupling reactions between benzo[d]oxazole derivatives and substituted anilines. For example:

  • Step 1: Prepare benzo[d]oxazole-2-carboxylic acid derivatives via cyclization of 2-aminophenol with formic acid or acetyl chloride .
  • Step 2: React with N-methylaniline under Buchwald-Hartwig amination conditions using palladium catalysts to introduce the N-methyl group .
  • Characterization: Use HPLC-MS for purity analysis and NMR (¹H/¹³C) to confirm substituent positions. For intermediates like 4-(Benzo[d]oxazol-2-yl)aniline, FT-IR can validate the oxazole ring (C=N stretch at ~1600 cm⁻¹) .

Q. Q2. How does the antitumor activity of this compound compare to its non-methylated analog?

A2. The N-methyl group enhances lipophilicity, potentially improving cellular uptake. In breast cancer cell lines (e.g., MCF-7), the methylated derivative may show lower IC₅₀ values compared to 4-(Benzo[d]oxazol-2-yl)aniline, which inhibits proliferation via G1-phase arrest and ER stress pathways .

  • Experimental design: Perform comparative dose-response assays (0–50 µM) using MTT or SRB viability tests. Monitor apoptosis via Annexin V/PI staining and ER stress markers (e.g., CHOP, GRP78) .

Advanced Research Questions

Q. Q3. What computational methods are suitable for predicting the electronic properties of this compound, and how do they correlate with experimental data?

A3. Use density functional theory (DFT) to model the compound’s HOMO-LUMO gap, polarizability, and charge distribution.

  • Methodology: Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated UV-Vis spectra (TD-DFT) with experimental data (λmax ~300–350 nm for benzo[d]oxazole derivatives) .
  • Validation: Correlate DFT-predicted dipole moments with chromatographic retention times (HPLC) to assess hydrophobicity .

Q. Q4. How can researchers resolve contradictions in reported biological activities of benzo[d]oxazole derivatives?

A4. Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions.

  • Case study: While 4-(Benzo[d]oxazol-2-yl)aniline inhibits breast cancer cells , its N-phenyl analog (CAS 1643848-13-8) may lack activity due to steric hindrance .
  • Resolution: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., -OCH₃, -NO₂) and test in standardized assays (e.g., NCI-60 panel) .

Q. Q5. What experimental strategies are recommended for studying the compound’s potential as a kinase inhibitor?

A5. Benzo[d]oxazole derivatives exhibit kinase inhibition via ATP-binding pocket interactions.

  • Kinase profiling: Screen against kinases like Choline Kinase α (ChoKα) using competitive ATPase assays. For example, ICL-CCIC-0019 (a related inhibitor) shows IC₅₀ < 10 nM .
  • Crystallography: Co-crystallize the compound with ChoKα to map binding modes. Use PDB structures (e.g., 6XYZ) for docking simulations (AutoDock Vina) .

Q. Q6. How can researchers optimize the stability of this compound under physiological conditions?

A6. Stability issues (e.g., hydrolysis) are common in oxazole-containing compounds.

  • Degradation studies: Incubate in PBS (pH 7.4) at 37°C and analyze by LC-MS. Hydrolysis products may include 2-aminophenol derivatives .
  • Mitigation strategies: Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazole ring or formulate as nanoparticles (PLGA encapsulation) to enhance half-life .

Methodological Guidance

Q. Q7. What analytical techniques are critical for validating the purity of this compound?

A7. Use a multi-technique approach:

  • HPLC-MS: Quantify purity (>98%) and detect trace impurities (e.g., unreacted aniline).
  • Elemental analysis: Confirm C, H, N composition (theoretical vs. experimental).
  • X-ray crystallography: Resolve crystal structure to confirm stereochemistry (if applicable) .

Q. Q8. How should researchers design in vivo studies to evaluate the compound’s pharmacokinetics?

A8.

  • Animal models: Use Sprague-Dawley rats (IV/oral administration; 10 mg/kg).
  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for Cmax , Tmax , and AUC .
  • Metabolite identification: Perform hepatic microsome assays to detect phase I/II metabolites (e.g., glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.